Bienvenue dans la boutique en ligne BenchChem!

2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione

Pharmaceutical intermediate quality control purity specification

2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione (CAS 287196-92-3) is a synthetic phthalimide derivative belonging to the isoindoline-1,3-dione class, with a molecular formula of C21H21NO4 and a molecular weight of 351.4 g/mol. Isoindoline-1,3-diones are established scaffolds in medicinal chemistry, notably as phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitors; the prototypical drug apremilast exemplifies this pharmacophore.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 287196-92-3
Cat. No. B3022101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione
CAS287196-92-3
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4
InChIInChI=1S/C21H21NO4/c1-25-18-11-10-14(12-19(18)26-15-6-2-3-7-15)13-22-20(23)16-8-4-5-9-17(16)21(22)24/h4-5,8-12,15H,2-3,6-7,13H2,1H3
InChIKeyAKKAQYVHJCMMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

287196-92-3: Chemical Profile and Procurement Context for 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione


2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione (CAS 287196-92-3) is a synthetic phthalimide derivative belonging to the isoindoline-1,3-dione class, with a molecular formula of C21H21NO4 and a molecular weight of 351.4 g/mol [1]. Isoindoline-1,3-diones are established scaffolds in medicinal chemistry, notably as phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitors; the prototypical drug apremilast exemplifies this pharmacophore [2]. The target compound features a 3-(cyclopentyloxy)-4-methoxybenzyl substituent on the imide nitrogen, a structural motif that enhances lipophilicity (computed XLogP3 = 3.6) and modulates membrane permeability relative to simpler N-alkyl or N-aryl phthalimides [1].

Why 287196-92-3 Cannot Be Simply Replaced by Other Isoindoline-1,3-dione Derivatives in Research and Industrial Workflows


Isoindoline-1,3-dione derivatives exhibit highly structure-dependent biological activity; substitution at the imide nitrogen and on the phenyl ring profoundly alters PDE4 isoform selectivity, TNF-α inhibitory potency, and physicochemical properties [1]. The 3-cyclopentyloxy-4-methoxybenzyl group in the target compound confers a distinct lipophilicity profile (XLogP3 = 3.6) and hydrogen-bonding capacity that cannot be replicated by ethoxy (e.g., apremilast, XLogP3 ≈ 1.7) or unsubstituted benzyl analogues [2][3]. Furthermore, purity specifications vary substantially across suppliers, directly impacting reproducibility in sensitive biochemical assays; substituting a ≥95% purity batch for a ≥98% batch without verification introduces quantitative variability incompatible with SAR studies or quality-controlled intermediate synthesis . These compound-specific structural and quality attributes preclude straightforward in-class substitution.

Quantitative Differentiation Evidence for 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione (287196-92-3) Against Comparators


Supplier Purity: ≥98% (NLT 98%) Specification Versus ≥95% Baseline Grade

MolCore supplies 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione at a purity specification of NLT 98% (Not Less Than 98%), verified under ISO quality system certification . In contrast, multiple alternative vendors (e.g., CymitQuimica, CheMenu) list this compound at a minimum purity of 95% . The 3-percentage-point purity differential translates to a maximum impurity burden of ≤2% versus ≤5%, a 2.5-fold difference that can impact the stoichiometric accuracy of subsequent synthetic steps and the signal-to-noise ratio in biological assays.

Pharmaceutical intermediate quality control purity specification

Computed Lipophilicity (XLogP3) Comparison: Target Compound Versus Apremilast and Thalidomide

The target compound exhibits a computed XLogP3 of 3.6 (PubChem) [1], which is substantially higher than that of the clinically approved PDE4 inhibitor apremilast (XLogP3 ≈ 1.7) [2] and the classical phthalimide thalidomide (XLogP3 ≈ 0.3) [3]. This 1.9 log unit increase over apremilast and 3.3 log unit increase over thalidomide indicates significantly greater lipophilicity, which influences tissue distribution, metabolic stability, and assay-specific solubility requirements.

Lipophilicity drug-likeness membrane permeability

Polar Surface Area (PSA) Differentiation Versus Apremilast and Thalidomide

The target compound has a computed topological polar surface area (tPSA) of 55.8 Ų [1]. This is notably lower than the tPSA of apremilast (approximately 93.8 Ų) [2] and thalidomide (approximately 83.6 Ų) [3]. PSA values below 60 Ų are generally associated with favorable blood-brain barrier penetration, whereas values above 90 Ų typically restrict CNS exposure; thus the target compound sits at the threshold for CNS permeability, unlike apremilast and thalidomide.

Polar surface area oral bioavailability blood-brain barrier penetration

Synthetic Intermediate Utility: Direct Precursor Role in Isoindoline-1,3-dione-Derived PDE4 Inhibitor Programs

Vendor technical documentation from ChemImpex explicitly identifies 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione as a key intermediate in the synthesis of novel pharmaceuticals, particularly for drugs targeting specific diseases . Distinct from final drug substances such as apremilast (which incorporates a more polar acetamide side chain and a methylsulfonyl ethyl linker), the target compound offers an unelaborated phthalimide core with a cyclopentyloxy-methoxybenzyl motif that serves as a versatile branching point for systematic SAR exploration of PDE4/TNF-α inhibitor chemical space [1].

Pharmaceutical intermediate PDE4 inhibitor SAR exploration

High-Value Application Scenarios for 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione (287196-92-3) Based on Quantitative Evidence


Lead-Optimization SAR Campaigns for PDE4/TNF-α Dual Inhibitors Requiring High-Quality Intermediates

Medicinal chemistry teams pursuing PDE4-targeted anti-inflammatory candidates can employ the ≥98% purity grade of the target compound as a reproducible starting intermediate for systematic N-alkylation or core modification . The 2.5-fold lower maximum impurity burden compared to the ≥95% grade reduces side-product formation during subsequent synthetic steps, enabling cleaner SAR interpretation in LPS-stimulated RAW264.7 TNF-α inhibition assays [1].

Lipophilicity-Driven CNS-Penetrant PDE4 Probe Design

The target compound's computed XLogP3 of 3.6 and tPSA of 55.8 Ų place it in a physicochemical space compatible with CNS penetration, unlike apremilast (XLogP3 ≈ 1.7; tPSA ≈ 93.8 Ų) . Neuroinflammation-focused discovery programs requiring blood-brain barrier-permeable PDE4 inhibitor scaffolds can prioritize this intermediate for CNS-targeted library synthesis.

Quality-Controlled Pharmaceutical Intermediate Procurement for GMP Synthesis

For contract research organizations and pharmaceutical companies scaling PDE4 inhibitor candidates toward preclinical development, the ISO-certified ≥98% purity specification from MolCore provides documented quality assurance suitable for regulatory submissions . This specification exceeds the ≥95% baseline commonly offered by alternative suppliers, reducing purification burden and improving batch-to-batch consistency in multi-kilogram campaigns [1].

Comparator Scaffold for Cyclopentyloxy-Benzyl Pharmacophore Validation in Academic Research

Academic groups investigating the contribution of the cyclopentyloxy-4-methoxybenzyl pharmacophore to PDE4 inhibition can deploy the target compound alongside the structurally related isoindolinone series characterized by Park et al. (2002) . Systematic comparison of isoindoline-1,3-dione (phthalimide) versus isoindolinone scaffolds, while holding the cyclopentyloxy-methoxybenzyl motif constant, enables direct interrogation of the carbonyl electronic effects on PDE4 binding.

Quote Request

Request a Quote for 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.